molecular formula C12H17N5O3 B1201218 3-(Adenin-9-yl)-2-hydroxypropanoic acid 2-methylpropyl ester CAS No. 94458-82-9

3-(Adenin-9-yl)-2-hydroxypropanoic acid 2-methylpropyl ester

Cat. No. B1201218
CAS RN: 94458-82-9
M. Wt: 279.3 g/mol
InChI Key: NZGSPYJUPRILCT-UHFFFAOYSA-N
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Description

The compound is a derivative of adenine, which is one of the five nucleobases used in forming nucleotides, the building blocks of nucleic acids. The “adenin-9-yl” part refers to the adenine base attached at its 9th position. The “2-hydroxypropanoic acid” could refer to a lactic acid moiety, and “2-methylpropyl ester” suggests an ester linkage to an isobutyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the esterification of the 2-hydroxypropanoic acid (lactic acid) part with the 2-methylpropyl alcohol (isobutanol), followed by a coupling reaction with adenine .


Molecular Structure Analysis

The molecular structure would likely show the adenine base, the lactic acid moiety, and the isobutyl group connected via an ester linkage .


Chemical Reactions Analysis

As for chemical reactions, this compound, like other esters, could potentially undergo hydrolysis under acidic or basic conditions to yield the parent alcohol and carboxylic acid .


Physical And Chemical Properties Analysis

Without specific data, we can only infer potential properties. As an ester, it would likely be polar and could potentially form hydrogen bonds via the adenine and lactic acid parts. Its solubility would depend on the specific balance of polar and nonpolar parts .

Safety And Hazards

The safety and hazards of this specific compound are not known without specific study. Standard lab safety procedures should be followed when handling it .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry, biochemistry, or materials science .

properties

IUPAC Name

butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-3-7(2)20-12(19)8(18)4-17-6-16-9-10(13)14-5-15-11(9)17/h5-8,18H,3-4H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSPYJUPRILCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915508
Record name Butan-2-yl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Adenin-9-yl)-2-hydroxypropanoic acid 2-methylpropyl ester

CAS RN

94458-82-9
Record name 3-Adenin-9-yl-2-hydroxypropanoic acid isobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butan-2-yl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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